molecular formula C26H29N7O3 B2610029 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 920378-48-9

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Cat. No. B2610029
CAS RN: 920378-48-9
M. Wt: 487.564
InChI Key: VLSJYHFEZPYEBU-UHFFFAOYSA-N
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Description

1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a useful research compound. Its molecular formula is C26H29N7O3 and its molecular weight is 487.564. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Some derivatives of 1,2,4-triazole and triazolopyrimidine, similar in structural complexity to the mentioned compound, have shown significant antimicrobial activities. The synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives has been reported, which were found to possess good or moderate activities against test microorganisms (H. Bektaş et al., 2007). This suggests that the compound could potentially be explored for its antimicrobial properties.

Anti-inflammatory and Analgesic Agents

Compounds derived from visnaginone and khellinone, incorporating structural features akin to 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory effects, indicating the potential of the mentioned compound in the development of new therapeutic agents (A. Abu‐Hashem et al., 2020).

PET Tracer for Cerebral Adenosine A2A Receptors

Derivatives of triazolopyrimidine, structurally related to the specified compound, have been developed as PET tracers for mapping cerebral adenosine A2A receptors (A2ARs). These tracers were synthesized with high specificity and purity, and their brain kinetics suggested suitability for A2AR imaging, indicating potential research applications in neurology and pharmacology (Xiaoyun Zhou et al., 2014).

Anticonvulsant Drug Development

1-(4-Methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, a compound with a similar molecular framework, has been reported as a promising anticonvulsant drug candidate. This highlights the potential of structurally related compounds, including the one , in the development of novel anticonvulsant therapies (H. Severina et al., 2021).

properties

IUPAC Name

1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O3/c1-3-36-22-11-7-20(8-12-22)33-26-24(29-30-33)25(27-18-28-26)32-16-14-31(15-17-32)23(34)13-6-19-4-9-21(35-2)10-5-19/h4-5,7-12,18H,3,6,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSJYHFEZPYEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=C(C=C5)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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